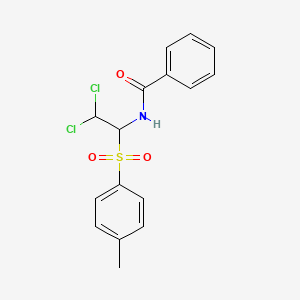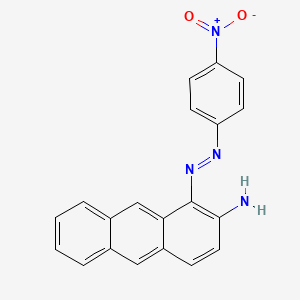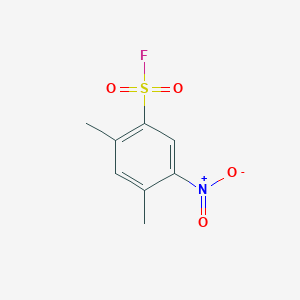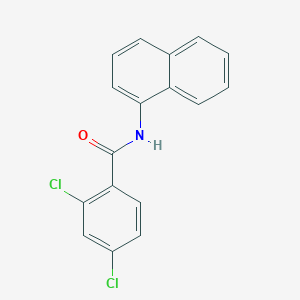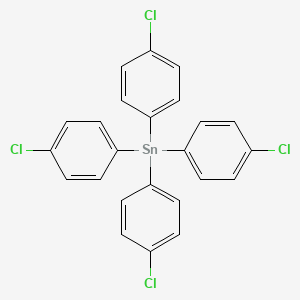
Stannane, tetrakis(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TETRAKIS(4-CHLOROPHENYL)TIN is an organotin compound with the molecular formula C24H16Cl4Sn. It is characterized by the presence of four 4-chlorophenyl groups attached to a central tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TETRAKIS(4-CHLOROPHENYL)TIN can be synthesized through the reaction of tin tetrachloride with 4-chlorophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
SnCl4+4C6H4ClMgBr→Sn(C6H4Cl)4+4MgBrCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .
Industrial Production Methods: Industrial production of TETRAKIS(4-CHLOROPHENYL)TIN follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .
Types of Reactions:
Substitution Reactions: TETRAKIS(4-CHLOROPHENYL)TIN can undergo nucleophilic substitution reactions where the 4-chlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various organotin derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tetraalkoxytin compounds .
Aplicaciones Científicas De Investigación
TETRAKIS(4-CHLOROPHENYL)TIN has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: The compound is explored for its potential in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Mecanismo De Acción
The mechanism by which TETRAKIS(4-CHLOROPHENYL)TIN exerts its effects involves the interaction of the tin center with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
TETRAKIS(4-BROMOPHENYL)TIN: Similar in structure but with bromine atoms instead of chlorine.
TETRAKIS(4-METHYLPHENYL)TIN: Contains methyl groups instead of chlorine.
TETRAKIS(4-FLUOROPHENYL)TIN: Fluorine atoms replace the chlorine atoms.
Uniqueness: TETRAKIS(4-CHLOROPHENYL)TIN is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other compounds. The electron-withdrawing nature of chlorine can affect the compound’s stability and reactivity compared to its analogs .
Propiedades
Número CAS |
15799-48-1 |
|---|---|
Fórmula molecular |
C24H16Cl4Sn |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
tetrakis(4-chlorophenyl)stannane |
InChI |
InChI=1S/4C6H4Cl.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |
Clave InChI |
SJIHSQMIDXEETD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)


![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
